Dodecyl 2-hydroxyethyl phosphate
Description
Dodecyl 2-hydroxyethyl phosphate (CAS 52598-24-0) is an organophosphate ester with the molecular formula C₁₈H₃₉O₇P and a molecular weight of 398.47 g/mol . Structurally, it consists of a dodecyl (C₁₂H₂₅) chain linked via a triethylene glycol spacer (three ethoxy groups) to a terminal phosphate group. This amphiphilic structure confers surfactant properties, making it useful in emulsification, lubrication, and drug delivery systems . Its synthesis typically involves phosphorylation of triethylene glycol monododecyl ether, yielding a monoester with high purity (≥95%) .
Key properties include:
Properties
CAS No. |
131883-35-7 |
|---|---|
Molecular Formula |
C14H30O5P- |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
dodecyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C14H31O5P/c1-2-3-4-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15/h15H,2-14H2,1H3,(H,16,17)/p-1 |
InChI Key |
NVDZWZYVPUXUIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 2-hydroxyethyl phosphate can be synthesized through the esterification of dodecyl alcohol with 2-hydroxyethyl phosphate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dodecyl 2-hydroxyethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and 2-hydroxyethyl phosphate.
Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Hydrolysis: Dodecyl alcohol and 2-hydroxyethyl phosphate.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dodecyl 2-hydroxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and anti-corrosive agents.
Mechanism of Action
The mechanism of action of dodecyl 2-hydroxyethyl phosphate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The compound can interact with various molecular targets, including proteins and lipids, through hydrophobic and electrostatic interactions, facilitating its role in biological and industrial applications.
Comparison with Similar Compounds
Tri(2-dodecoxyethyl) Phosphate (CAS 97659-32-0)
Distearyl Phosphate (CAS 3037-89-6)
2-Hydroxyethyl Methacrylate Phosphate
Glycerol-2-Phosphate
- Molecular Formula: C₃H₉O₆P
- Structure: A glycerol backbone with a phosphate group at the C2 position .
- Key Differences:
Comparative Data Table
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